N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline
Description
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-11-12-22-19-8-6-5-7-17(19)14-20-18-10-9-15(2)16(3)13-18/h5-10,13,20H,4,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBVKUBJYWOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Method Overview
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline generally involves two main stages:
- Stage 1: Preparation of the 2-(2-aminoethoxy)ethanol intermediate or related ethoxyethoxy derivatives.
- Stage 2: Coupling of this intermediate with 3,4-dimethylaniline or its derivatives to form the target compound.
Preparation of 2-[2-(2-Aminoethoxy)ethoxy]ethanol Intermediate
A critical precursor in the synthesis is 2-[2-(2-aminoethoxy)ethoxy]ethanol, which can be prepared via a three-step process as detailed in a recent patent (CN116891415A):
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| S01 | Formation of triethylene glycol monobenzyl ether | Triethylene glycol + benzyl bromide in alkaline solution (NaOH or KOH aqueous), dropwise addition, room temperature | Triethylene glycol monobenzyl ether |
| S1 | Tosylation of triethylene glycol monobenzyl ether | React with p-toluenesulfonyl chloride in dichloromethane with triethylamine as base, 5-10 °C for 1-4 hours | 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate |
| S2 | Azidation | React with sodium azide in N,N-dimethylformamide (DMF), 40-60 °C for 1-4 hours | 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate |
| S3 | Catalytic hydrogenation | Hydrogenation with palladium on carbon catalyst in ethanol, room temperature, 1-4 hours | 2-[2-(2-aminoethoxy)ethoxy]ethanol |
This method offers advantages such as simple raw materials, easy purification of intermediates, and suitability for industrial scale-up due to low waste generation and mild conditions.
Coupling with 3,4-Dimethylaniline to Form Target Compound
The coupling of the prepared 2-[2-(2-aminoethoxy)ethoxy]ethanol intermediate with 3,4-dimethylaniline involves forming the N-benzyl linkage. Although specific literature directly detailing the coupling for this compound is limited, analogous benzylation reactions typically proceed via:
- Reductive amination: Reacting 2-(2-ethoxyethoxy)benzaldehyde with 3,4-dimethylaniline in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Nucleophilic substitution: Using a suitable benzyl halide derivative of 2-(2-ethoxyethoxy)benzyl moiety with 3,4-dimethylaniline under basic conditions.
These methods are well-established in organic synthesis for forming N-substituted benzylamines and can be optimized to achieve high yield and purity.
Research Findings and Optimization
- Reaction Conditions: Maintaining low temperature during tosylation (5-10 °C) and controlled addition of reagents improves selectivity and yield in intermediate synthesis.
- Catalyst Use: Palladium on carbon is effective for azide reduction to amine, providing mild conditions and high conversion rates.
- Purification: Intermediates such as tosylates and azides are purified by aqueous washing and drying with anhydrous sodium sulfate, ensuring removal of impurities before subsequent steps.
- Industrial Viability: The described method for intermediate preparation is scalable and environmentally favorable due to reduced waste and use of common reagents.
Summary Table of Preparation Steps for this compound
| Step No. | Process Description | Key Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Synthesis of triethylene glycol monobenzyl ether | Triethylene glycol + benzyl bromide, NaOH/KOH | Base-mediated ether formation |
| 2 | Tosylation of monobenzyl ether | p-Toluenesulfonyl chloride, triethylamine, DCM, 5-10 °C | Formation of good leaving group for substitution |
| 3 | Azidation | Sodium azide, DMF, 40-60 °C | Introduction of azide group |
| 4 | Catalytic hydrogenation | Pd/C catalyst, ethanol, H2, room temp | Conversion of azide to amine |
| 5 | Coupling with 3,4-dimethylaniline | Reductive amination or nucleophilic substitution | Formation of final N-benzylated product |
Chemical Reactions Analysis
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ethoxyethoxy group and the dimethylaniline moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(a) Nitro-Substituted Analogs
- (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline and (E)-N-(3-Nitrobenzylidene)-3,4-dimethylaniline Key Features: Schiff bases synthesized by condensing 3,4-dimethylaniline with nitrobenzaldehydes. Properties: Exhibit second-order nonlinear optical (NLO) behavior due to electron-withdrawing nitro groups enhancing charge transfer. The first hyperpolarizability (β) values are comparable to urea, making them candidates for photonic applications . Structural Contrast: The nitro group replaces the ethoxyethoxy chain, altering electronic properties but retaining the 3,4-dimethylaniline core.
(b) Halogen-Substituted Analog
- N-(2-iodo-5-methoxybenzyl)-3,4-dimethylaniline (CAS: 1428882-66-9)
(c) Methoxy-Substituted Analog
- 2-(3,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (CAS: 129780-71-8) Key Features: Methoxy groups replace ethoxyethoxy and dimethyl groups.
Variations in the Aniline Core
(a) Alkyl-Substituted Aniline Derivatives
- N-(3-Pentyl)-3,4-dimethylaniline Synthesis: Produced via continuous catalytic hydrogenation of 3,4-dimethylaniline with 3-pentanone. Applications: Intermediate in herbicide synthesis. Optimal conditions yield 71.4% product at 90.39% conversion . Contrast: The pentyl group increases lipophilicity, favoring agrochemical applications over electronic uses.
(b) Acetamido-Functionalized Derivatives
- N-(3,4-Dimethylphenyl)benzamide and N-(4-Chlorobenzyl)-2-(N-(3,4-dimethylphenyl)acetamido)-4-phenylbut-3-enamide
Structural and Electronic Comparisons
Biological Activity
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline is a chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3,4-dimethylaniline with 2-(2-ethoxyethoxy)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The product can be purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The ethoxyethoxy group and the dimethylaniline moiety enhance its binding affinity to various enzymes and receptors, potentially modulating their activity through several biochemical pathways.
Biological Activity
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. For example, studies utilizing DPPH and hydrogen peroxide radical scavenging methods have shown significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
2. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting pathways associated with cell proliferation. Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) . The compound's mechanism may involve repression of the Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth.
3. Proteomics Applications
The compound is also utilized in proteomics to study protein interactions and functions. Its ability to modify protein behavior makes it a valuable tool for understanding cellular processes at a molecular level.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| N-Benzyl-3,4-dimethylaniline | Benzyl group | Moderate anticancer activity |
| N-[2-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline | Methoxy group | Antioxidant properties |
| N-[2-(2-Ethoxyethoxy)benzyl]-4-methylaniline | Methyl group | Varies based on substitution |
This table highlights how variations in functional groups can influence biological activity.
Case Studies
- Cell Cycle Analysis : A study demonstrated that compounds structurally related to this compound induced cell cycle arrest in cancer cells through specific signaling pathways. This suggests a potential application in cancer therapeutics .
- Oxidative Stress Research : In models assessing oxidative stress, similar compounds have shown protective effects against cellular damage, indicating a promising avenue for further research into neuroprotective applications .
Q & A
Basic: What synthetic methodologies are effective for preparing N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline?
Answer:
The synthesis typically involves reductive amination or alkylation of 3,4-dimethylaniline with a benzaldehyde derivative containing the 2-(2-ethoxyethoxy) substituent. Key steps include:
Preparation of the aldehyde precursor : 2-(2-Ethoxyethoxy)benzaldehyde can be synthesized via Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with 2-ethoxyethyl bromide under basic conditions.
Condensation : Reacting the aldehyde with 3,4-dimethylaniline in a solvent like methanol or ethanol under reflux, often using acetic acid as a catalyst to form the Schiff base intermediate.
Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine.
Critical parameters : Solvent polarity, temperature control (60–80°C), and stoichiometric ratios impact yield. Catalyst choice (e.g., NaBH₄ vs. Pd-C) affects selectivity, particularly if competing functional groups are present .
Basic: How is the molecular structure of this compound characterized in academic research?
Answer:
Structural elucidation employs:
- NMR spectroscopy : ¹H and ¹³C NMR identify the ethoxyethoxy chain (δ ~3.5–4.5 ppm for OCH₂CH₂O) and aromatic protons (δ ~6.5–7.5 ppm for benzyl and aniline rings).
- X-ray crystallography : Single-crystal diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). SHELX software (e.g., SHELXL) is widely used for refinement, with R-factor thresholds < 0.05 indicating high precision .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
Basic: What safety considerations are critical when handling this compound?
Answer:
3,4-Dimethylaniline derivatives are classified as hazardous due to potential toxicity (e.g., methemoglobinemia). Key protocols include:
- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
- Waste disposal : Neutralization with dilute HCl before disposal in designated organic waste containers.
- Storage : Inert atmosphere (N₂ or Ar) to prevent oxidation, with desiccants to avoid hydrolysis of the ethoxyethoxy group .
Advanced: How do substituents on the benzyl group influence nonlinear optical (NLO) properties in related compounds?
Answer:
The electron-donating ethoxyethoxy group and electron-withdrawing substituents (e.g., nitro groups) on the benzyl ring enhance NLO activity by increasing polarizability. For example:
- In (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline, the nitro group creates a charge-transfer complex, elevating hyperpolarizability (β) values.
- Crystallographic studies show that planar molecular geometries (dihedral angles < 10° between aromatic rings) optimize π-π stacking, critical for second-harmonic generation (SHG) efficiency. Computational modeling (e.g., DFT) predicts β values, guiding synthetic prioritization .
Advanced: What strategies resolve contradictions in biological activity data for structurally similar compounds?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:
- Solubility differences : Methoxy/ethoxy groups improve lipid solubility, enhancing membrane penetration.
- Assay conditions : Variations in pH, bacterial strains, or incubation times (e.g., 24 vs. 48 hours) affect MIC (minimum inhibitory concentration) values.
- Structural analogs : Compare this compound with sulfonamide derivatives (e.g., N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide). The trifluoromethyl group’s electronegativity may boost enzyme inhibition (e.g., dihydropteroate synthase in folate pathways) .
Advanced: How can computational modeling optimize reaction pathways for derivatives?
Answer:
Density Functional Theory (DFT) and molecular docking are used to:
Predict intermediates : Identify energetically favorable pathways (e.g., imine formation vs. side reactions).
Optimize catalysts : Screen transition-metal catalysts (e.g., Pd vs. Cu) for reductive amination by comparing activation energies.
Binding affinity studies : Dock derivatives into protein active sites (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis. Software like Gaussian or AutoDock Vina validates hypotheses before experimental validation .
Advanced: What crystallographic challenges arise in analyzing this compound’s polymorphs?
Answer:
Polymorphism is influenced by:
- Hydrogen bonding : C–H···O interactions between the ethoxyethoxy chain and aniline NH group create dimeric motifs (R₂²(12) rings), as seen in N-[(E)-3,4-dimethoxybenzylidene]-2,3-dimethylaniline.
- Packing effects : Bulky substituents may induce twinning, complicating data collection. High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve data quality.
- Disorder modeling : Ethoxyethoxy chains often exhibit rotational disorder, requiring refinement with constrained occupancy factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
